![molecular formula C26H28N4O2S B2530754 3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-34-7](/img/structure/B2530754.png)

3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one" is a complex organic molecule that appears to be related to the family of pyrimido[5,4-b]indole derivatives. These compounds are of interest due to their potential biological activities, which may include inhibitory effects on enzymes such as thymidylate synthase (TS), and possible antitumor and antibacterial properties .

Synthesis Analysis

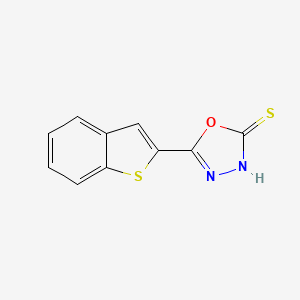

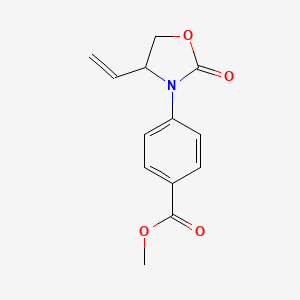

The synthesis of related pyrimido[5,4-b]indole derivatives has been reported through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides . The process typically involves the formation of intermediates that can be further functionalized. For instance, the reaction with isothiocyanates yields 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom . This suggests a possible route for introducing the 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl group into the pyrimido[5,4-b]indole framework.

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indole derivatives is characterized by a fused ring system that includes a pyrimidine ring joined to an indole moiety. The indole and pyrimidine rings are known to be planar or nearly planar, which can influence the molecule's electronic properties and interactions with biological targets . The substituents on the pyrimido[5,4-b]indole core, such as the dimethylphenyl and methylpiperidinyl groups, can further modulate the molecule's biological activity by affecting its binding affinity and specificity.

Chemical Reactions Analysis

The chemical reactivity of pyrimido[5,4-b]indole derivatives can be influenced by the presence of functional groups that are amenable to further chemical transformations. For example, the presence of an amino group can lead to the formation of amides or other nitrogen-containing derivatives . The sulfur atom in the sulfanyl group may also participate in oxidative addition reactions, as seen in the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, where aryl thiols are appended to a key intermediate . These reactions are crucial for the diversification of the pyrimido[5,4-b]indole scaffold and the exploration of its potential as a pharmacophore.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The planarity of the indole and pyrimidine rings can contribute to the molecule's ability to stack or intercalate with other planar systems, such as nucleic acids or proteins . The presence of both lipophilic (dimethylphenyl and methylpiperidinyl groups) and potentially polar (sulfanyl group) substituents suggests a balance of hydrophobic and hydrophilic character, which can affect the compound's solubility, permeability, and overall pharmacokinetic profile. The specific physical properties, such as melting point, solubility, and stability, would require empirical determination to fully understand the compound's behavior in various environments.

Applications De Recherche Scientifique

Synthesis of Pyrimido[5,4-b]indole Derivatives

Research into the synthesis of 5H-pyrimido[5,4-b]indole derivatives reveals the potential for diverse biological activities. These derivatives are synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reagents, including aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to compounds with potential pharmaceutical applications. The reactions yield 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, among others, showcasing the chemical versatility of pyrimido[5,4-b]indole scaffolds for further exploration in drug development (Shestakov et al., 2009).

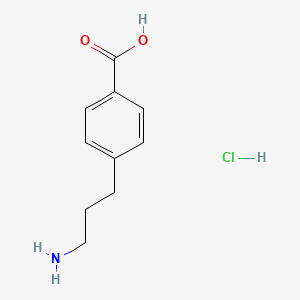

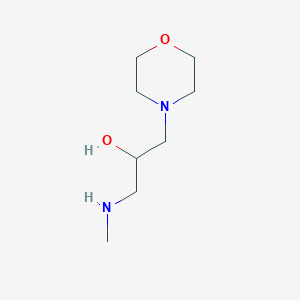

Discovery of New Glutarimide Derivatives from Marine Sources

In the exploration of natural products, new glutarimide derivatives have been discovered from marine sponge-derived Streptomyces anulatus S71, including compounds with the 3,5-dimethylphenyl group. These findings highlight the marine environment as a rich source of novel compounds with potential for pharmaceutical development. The structure elucidation of these compounds, including 3-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl] glutarimide (actiphenol), underscores the importance of marine biodiversity in the search for new bioactive substances (Sun et al., 2014).

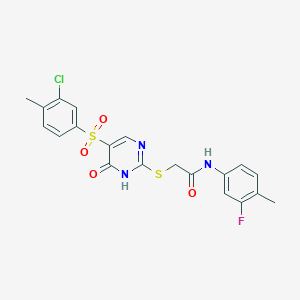

Heterocyclic Systems with Pyrimidine Nucleus

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives demonstrates a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. These findings underscore the therapeutic potential of pyrimidine nucleus-containing compounds, opening avenues for the development of new drugs with enhanced efficacy and specificity (Bassyouni & Fathalla, 2013).

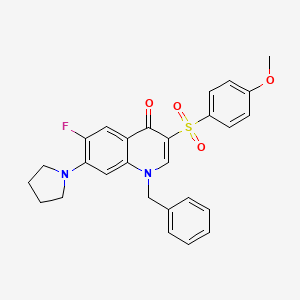

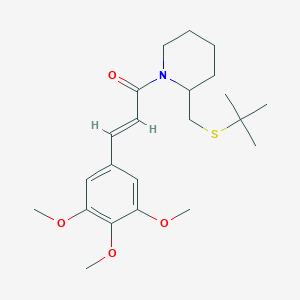

Chemokine Receptor Inhibition for Dermatological Conditions

The discovery of potent and selective inhibitors of the chemokine receptor CCR10, such as N-Arylsulfonyl-α-amino carboxamides, demonstrates significant progress in the development of new therapeutic agents for dermatological inflammatory conditions. These compounds offer a new approach to treating diseases by modulating the immune response, highlighting the role of targeted therapy in managing complex diseases (Abeywardane et al., 2016).

Development of FLAP Inhibitors for Asthma Management

The development of potent FLAP inhibitors like AM803 showcases the ongoing efforts to discover new therapeutic agents for managing asthma. By inhibiting the 5-lipoxygenase-activating protein, these compounds aim to reduce the inflammatory response associated with asthma, providing a potential new treatment strategy for patients. The preclinical and clinical studies of such inhibitors underscore the importance of targeting inflammatory pathways in the development of asthma therapeutics (Stock et al., 2011).

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-16-8-10-29(11-9-16)22(31)15-33-26-28-23-20-6-4-5-7-21(20)27-24(23)25(32)30(26)19-13-17(2)12-18(3)14-19/h4-7,12-14,16,27H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAAMDSHJMVAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)